Home > Products > Screening Compounds P23094 > 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine
2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine - 156154-35-7

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-12040580
CAS Number: 156154-35-7
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant implications in various scientific fields. Its molecular formula is C10H13N3C_{10}H_{13}N_{3} and it has a molecular weight of 175.23 g/mol. This compound is categorized under imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Source and Classification

The compound is classified as an imidazo[4,5-b]pyridine derivative, specifically featuring ethyl and trimethyl substituents. It is listed under the Chemical Abstracts Service with the number 133240-06-9. The structure can be represented by the SMILES notation: CCc1nc2c(C)cc(C)nc2[nH]1, indicating its complex ring formation which contributes to its chemical properties and reactivity .

Synthesis Analysis

Methods of Synthesis

The synthesis of 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine can be achieved through several methods, typically involving multi-step reactions that include:

  1. Condensation Reactions: The initial step often involves the condensation of appropriate pyridine derivatives with aldehydes or ketones to form imidazole rings.
  2. Methylation: Subsequent methylation reactions introduce the trimethyl groups at the 3, 5, and 7 positions of the imidazole ring.
  3. Ethylation: Finally, an ethyl group can be introduced using ethyl halides under basic conditions.

Each step requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Molecular Structure Analysis

Structure Details

The structure of 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine features a fused bicyclic system comprising an imidazole and a pyridine ring. The presence of multiple methyl groups contributes to its steric properties and influences its reactivity.

  • Molecular Formula: C10H13N3C_{10}H_{13}N_{3}
  • Molecular Weight: 175.23 g/mol
  • Accurate Mass: 175.1109
  • InChI: InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)

These structural characteristics are essential for understanding its chemical behavior and potential interactions in biological systems .

Chemical Reactions Analysis

Reactions Involving the Compound

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions typical for heterocycles:

  1. Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution due to the electron-rich nature of the methyl groups attached to the aromatic rings.
  2. Nucleophilic Reactions: The nitrogen atoms in the ring can act as nucleophiles in reactions with electrophiles.
  3. Oxidation Reactions: Under certain conditions, it may be oxidized to form N-oxides or other derivatives.

These reactions are critical for its functionalization in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for compounds like 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the substituents on the imidazole and pyridine rings which influence binding affinity and specificity.

Process Overview

  1. Binding to Target Sites: The compound may bind to specific sites on proteins or enzymes due to its structural complementarity.
  2. Inducing Conformational Changes: Upon binding, it can induce conformational changes that affect the activity of these biological molecules.
  3. Modulating Biological Activity: This interaction can either inhibit or activate biological pathways depending on the nature of the target.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  1. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for practical applications in laboratory settings and industrial processes.

Applications

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine has several scientific uses:

  1. Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activity against various diseases.
  2. Chemical Research: Used as a building block in synthetic organic chemistry for developing new compounds.
  3. Biological Studies: Investigated for its role in biochemical pathways and potential as a drug candidate in pharmacology.

The ongoing research into this compound continues to reveal new applications and enhance our understanding of its properties and mechanisms .

Introduction: Research Significance and Context of Polyalkylated Imidazopyridines

Structural Classification within the Imidazo[4,5-b]pyridine Pharmacophore

The imidazo[4,5-b]pyridine system comprises a six-membered pyridine ring fused with a five-membered imidazole at bonds 4/5 and 5/4 (IUPAC notation). Substituent positioning critically dictates electronic, steric, and solubility profiles:

  • Core Topology: The 3H-tautomer places the acidic proton at N3, favoring hydrogen-bond acceptance at N1 and basicity modulation via C2/C6 substituents [4] [7].
  • Alkyl Group Effects: In 2-ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine (empirical formula C₁₁H₁₅N₃, MW 189.26 g/mol), the 2-ethyl group enhances lipophilicity (cLogP ~2.8) and steric bulk versus shorter chains. Methyl groups at C5/C7 shield electrophilic sites, reducing metabolic oxidation, while the N3-methyl group quaternizes nitrogen, preventing undesired tautomerism [4] [9].
  • Comparative Analogues: As shown in Table 1, incremental alkylation (e.g., di- vs. tri-methylation) elevates molecular weight and lipophilicity, directly impacting membrane permeability and target engagement [1] [4].

Table 1: Structural Analogues of Alkylated Imidazo[4,5-b]pyridines

Compound NameSubstituentsMolecular FormulaMW (g/mol)
2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridine2-Ethyl, 7-methylC₉H₁₁N₃161.21
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine2-Ethyl, 5,7-dimethylC₁₀H₁₃N₃175.23
7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine2-Ethyl, 5-methyl, 7-chloroC₁₀H₁₂ClN₃209.67
Target: 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine2-Ethyl, 3,5,7-trimethylC₁₁H₁₅N₃189.26

Electronic perturbations from alkyl groups include:

  • C2 Substitution: Ethyl groups confer ~15% greater Van der Waals surface area versus methyl, potentially enhancing AT1 receptor hydrophobic pocket contacts [8].
  • N3 Alkylation: Eliminates H-bond donation capacity but increases metabolic stability against CYP450 dealkylation versus N-H analogues [3].

Table 2: Key Physicochemical Properties and Interactions

Structural FeatureElectronic EffectRole in Target Engagement
C5/C7 MethylElectron-donating (+I effect), reduces electrophilicityShields against nucleophilic attack, enhances aromatic π-stacking
N3 MethylConverts imidazole to tertiary amineBlocks protonation, increases logD, stabilizes conformation
2-EthylModerate lipophilicity (π ~0.56)Fills hydrophobic subpockets in receptor binding sites

Historical Development of Angiotensin II Receptor Antagonists

The evolution of ARBs exemplifies rational drug design anchored in imidazole chemistry:

  • Early Non-peptide Antagonists (1980s): Takeda’s S-8307/S-8308—weak but selective imidazole-5-acetic acid derivatives—demonstrated proof-of-concept for AT1 blockade. Their low potency (IC₅₀ >10μM) and poor oral bioavailability spurred structural optimization [6] [8].
  • Biphenyl Breakthrough: DuPont scientists used computational modeling to align imidazole scaffolds with angiotensin II’s C-terminal pharmacophore. Introducing biphenyl moieties (e.g., EXP6803) boosted affinity but lacked oral efficacy. Replacing carboxylic acid with tetrazole (pKa ~4.9) enhanced bioavailability and duration in losartan (DuP 753), the first FDA-approved ARB (1995) [6] [8].
  • Role of Alkyl Groups: Losartan’s 2-n-butyl/4-chloroimidazole core established that C2 alkyl chains optimize receptor hydrophobic pocket occupancy. The success of losartan metabolites (e.g., EXP3174 with 5-carboxylic acid) validated imidazo[4,5-b]pyridine isosteres as viable ARB templates [6] [10].

Figure: Evolution of Key ARB Pharmacophores

Takeda Leads  S-8308 (Imidazole-5-acetic acid derivative)  |  v  EXP7711 (Biphenyl carboxylic acid)  |  v  Losartan (Tetrazole-substituted biphenyl + n-butylimidazole)  |  v  Polyalkylated Imidazopyridines (e.g., 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine)  

This trajectory underscores how alkyl/aryl imidazole substitutions evolved to balance AT1 affinity, insurmountable antagonism, and pharmacokinetics—directly informing synthetic strategies for advanced analogues like 2-ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine [6] [8].

Knowledge Gaps and Research Imperatives

Despite historical progress, critical questions persist regarding polyalkylated imidazopyridines:

  • AT1 Binding Pocket Dynamics: While Lys199 and Trp253 residues anchor angiotensin II’s C-terminus, the impact of trimethylation on binding kinetics (kₒₙ/kₒff) remains unquantified. Molecular dynamics simulations suggest N3-methylation may disrupt salt-bridge formation but enhance allosteric modulation [6] [8].
  • Synthetic Complexity: Current routes to trialkylated derivatives rely on:
  • Condensation of 4-chloro-3-nitro-2,6-lutidine with ethylamine, followed by reduction/cyclization—yielding <45% due to steric hindrance [4] [9].
  • Pd-catalyzed C-H functionalization at C7 remains unexplored, posing a key methodological barrier [5] [7].
  • Metabolic Fate: Unlike clinical ARBs (e.g., losartan metabolized via CYP2C9), the hepatic clearance pathways for C3,C5,C7-methylated analogues are uncharacterized. Potential demethylation at C7 could generate reactive aldehydes [3] [10].
  • Functional Selectivity: No data exists on biased signaling (e.g., β-arrestin recruitment vs. Gαq activation) induced by 2-ethyl-3,5,7-trimethyl variants—a critical determinant for cardiovascular vs. fibrotic effects [6] [10].

Table 3: Priority Research Areas for Target Compound

Knowledge GapExperimental ApproachExpected Impact
AT1 Receptor Binding KineticsSurface plasmon resonance (SPR) assaysQuantify affinity (KD) and residence time
Regioselective C7 FunctionalizationPd/directing group catalysisEnable C7-derivatization for SAR expansion
Metabolite IdentificationLC-MS/MS with human microsomesIdentify major oxidative pathways
In Vivo EfficacySpontaneously hypertensive rat (SHR) modelValidate antihypertensive activity and bioavailability

Properties

CAS Number

156154-35-7

Product Name

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

2-ethyl-3,5,7-trimethylimidazo[4,5-b]pyridine

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

InChI

InChI=1S/C11H15N3/c1-5-9-13-10-7(2)6-8(3)12-11(10)14(9)4/h6H,5H2,1-4H3

InChI Key

SMCOIHUQXWNOIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C)N=C(C=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.